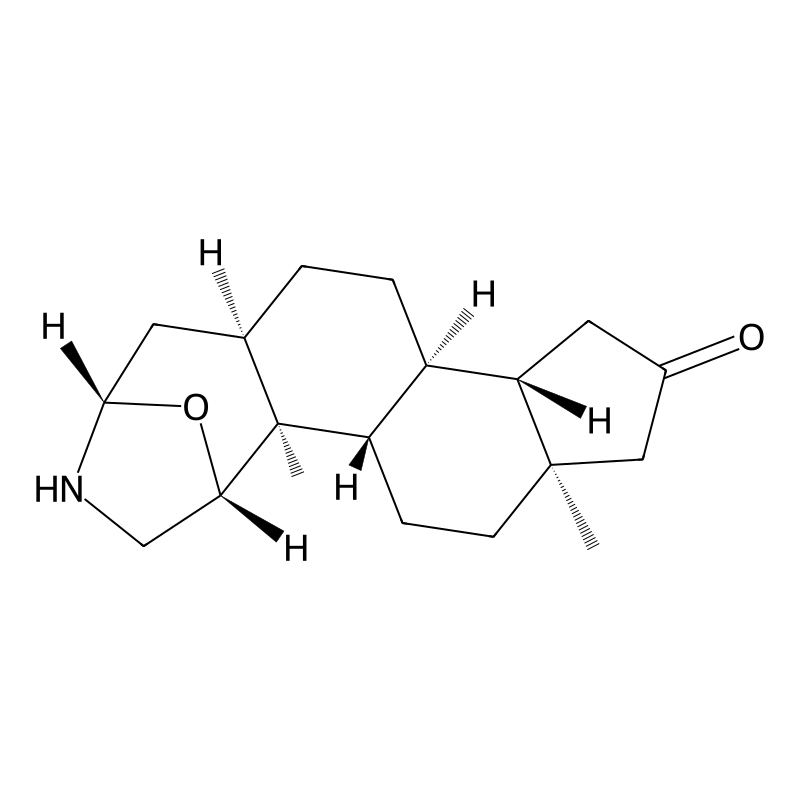Samandarone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Samandarone is a steroidal alkaloid primarily derived from the secretions of the fire salamander (Salamandra salamandra). This compound is part of the samandarine family, which consists of toxic, lipid-soluble alkaloids characterized by a fused ring system comprising seven, six, six, and five-membered rings. Samandarone is notable for its high toxicity, with a lethal dose (LD50) of approximately 70 micrograms per kilogram in mice, leading to severe physiological effects including convulsions and respiratory paralysis . It is believed that samandarone contributes to the traditional medicinal properties attributed to Salamander brandy, a Slovenian alcoholic beverage purported to have hallucinogenic and aphrodisiac effects, although scientific validation of these claims remains limited .
Samandarone exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that it possesses broad-spectrum antibacterial properties, effectively inhibiting the growth of various bacterial strains and fungi like Penicillium expansum . Additionally, its toxicological profile reveals that exposure can lead to severe neurological effects due to its action on muscle excitability and respiratory function. The compound's mechanism of action may involve disruption of cellular membranes or interference with metabolic pathways in target organisms .
Natural Synthesis
In nature, samandarone is synthesized by fire salamanders from cholesterol. The biosynthetic pathway involves several enzymatic steps where cholesterol is modified through hydroxylation and carbon chain degradation facilitated by specific enzymes in the salamander's liver or reproductive organs .
Laboratory Synthesis
Laboratory synthesis of samandarone has been explored since the late 1960s. One notable method involves constructing the bridged oxazolidone system through stereoselective reactions. For example, Shimizu successfully synthesized samandarone using m-chloroperbenzoic acid to create an epoxide that was subsequently opened with sodium azide . Other synthetic approaches have included total synthesis strategies focusing on achieving the correct stereochemistry essential for biological activity .
Samandarone's primary applications are in pharmacology and toxicology research due to its potent biological activities. Its antimicrobial properties make it a candidate for developing new therapeutic agents against resistant bacterial strains. Moreover, its unique toxicological profile provides insights into amphibian defense mechanisms and potential applications in understanding neurotoxic effects in mammals . Research continues into its potential uses in traditional medicine and as a model compound for studying steroidal alkaloids.
Samandarone belongs to a family of compounds known as samandarines. Here are some similar compounds along with their unique characteristics:
| Compound Name | Source | Toxicity Level | Biological Activity |
|---|---|---|---|
| Samandarin | Fire Salamander | Very High | Antimicrobial |
| Salamandrine | Fire Salamander | High | Neurotoxic |
| Samandarine A | Fire Salamander | Moderate | Antifungal |
| Samandarine B | Fire Salamander | High | Antimicrobial |
| Samandrine C | Fire Salamander | Moderate | Cytotoxic |
Uniqueness of Samandarone: While all these compounds share structural similarities and toxicological profiles, samandarone is distinguished by its specific synthesis pathway from cholesterol and its pronounced antimicrobial efficacy compared to others in the samandarine family. Its unique biological activity makes it a focal point for research into new antimicrobial agents.
The study of salamander alkaloids began in 1866 when Zalesky isolated an amorphous base from Salamandra salamandra secretions, later named "samandarine". Early researchers noted the compound's toxicity, with symptoms in vertebrates including convulsions and respiratory paralysis. Samandarone emerged as a distinct entity through mid-20th century chromatographic separations, when German chemists Schöpf and Habermehl characterized nine steroidal alkaloids from salamander parotoid glands. Key milestones include:
| Year | Discovery/Advancement | Researchers |
|---|---|---|
| 1866 | Initial isolation of crude alkaloids | Zalesky |
| 1934 | Structural differentiation of samandarone | Schöpf, Braun |
| 1961 | X-ray confirmation of samandarine structure | Multiple groups |
| 2019 | Identification of novel analogs (e.g., O-3-hydroxybutanoylsamandarine) | Knepper et al. |
Habermehl's 1963 oxidation studies revealed samandarone as a ketone derivative of samandarine, formed via chromium(VI) oxide treatment. This established its position within the samandarine alkaloid family.
Classification within Steroidal Alkaloids
Samandarone belongs to the samandarine alkaloids, characterized by a 7-6-6-5 fused ring system with an oxazolidine moiety. Its structural features include:
- Core scaffold: Pentacyclic framework derived from cholesterol
- Functional groups: Ketone at C-16 (vs. hydroxyl in samandarine)
- Stereochemistry: Eight stereocenters with (1R,2S,3S,6R,10S,11S,14R,16S) configuration
Comparative analysis with related alkaloids:
| Property | Samandarine | Samandarone | Samandaridine |
|---|---|---|---|
| Formula | $$ \text{C}{19}\text{H}{31}\text{NO}_{2} $$ | $$ \text{C}{19}\text{H}{29}\text{NO}_{2} $$ | $$ \text{C}{19}\text{H}{27}\text{NO} $$ |
| Oxidation State | Secondary alcohol | Ketone | Tertiary amine |
| LD$$_{50}$$ (mice) | 70 µg/kg | 1.2 mg/kg | Undetermined |
This structural diversity enables differential bioactivity across the alkaloid family.
Taxonomic Distribution in Salamandridae Family
Samandarone occurs widely but variably across Salamandridae:
Primary Producers:
Secondary Detections:
- Calotriton (Pyrenean brook salamanders)
- Euproctus (European mountain newts)
- Lissotriton (smooth newts)
Population-level variability is significant. Gas chromatography/mass spectrometry (GC-MS) of S. salamandra terrestris populations revealed:
- Samandarone constitutes 18-63% of alkaloid content
- Intra-individual fluctuations over 4 months
- Absence in larval stages, suggesting adult-specific biosynthesis
Ecological Implications:
- Aposematic signaling: Correlates with yellow-black patterning
- Antimicrobial defense: Inhibits Batrachochytrium salamandrivorans (Bsal) at 3 µM
- Predator deterrence: Toxic to mammals, birds, and fish
Research Significance in Natural Product Chemistry
Samandarone's unique properties drive multidisciplinary research:
Biosynthesis Studies:
- Cholesterol precursor: Demonstrated via $$^{14}\text{C}$$-labeling in S. salamandra liver
- Key enzymatic steps:
Synthetic Challenges:
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
Wikipedia
Dates
2: Hara S, Oka K. A total synthesis of samandarone. J Am Chem Soc. 1967 Feb 15;89(4):1041-2. PubMed PMID: 6068292.
3: Mebs D, Pogoda W. Variability of alkaloids in the skin secretion of the European fire salamander (Salamandra salamadra terrestris). Toxicon. 2005 Apr;45(5):603-6. PubMed PMID: 15777956.
4: Oka K. [Synthetic studies of salamander alkaloids, an animal venom]. Yakugaku Zasshi. 1980 Mar;100(3):227-40. Review. Japanese. PubMed PMID: 6991662.








